molecular formula C11H15BrN2O B14902900 2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide

2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide

Cat. No.: B14902900
M. Wt: 271.15 g/mol
InChI Key: FUHGVUKXGFGMCS-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide is an organic compound that features a bromobenzyl group attached to a methylamino moiety, which is further connected to an N-methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide typically involves a multi-step process. One common method starts with the bromination of benzylamine to form 4-bromobenzylamine. This intermediate is then reacted with methylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromobenzyl)(methyl)amino]-N-(methylcarbamoyl)-2-phenylacetamide
  • S-(4-Bromobenzyl)cysteine

Uniqueness

2-((4-Bromobenzyl)(methyl)amino)-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-methylamino]-N-methylacetamide

InChI

InChI=1S/C11H15BrN2O/c1-13-11(15)8-14(2)7-9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

FUHGVUKXGFGMCS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C)CC1=CC=C(C=C1)Br

Origin of Product

United States

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